4-(3-Cyanophenyl)-1-butene

Regioisomerism Structure-Activity Relationship (SAR) Synthetic Intermediate

4-(3-Cyanophenyl)-1-butene (IUPAC: 3-but-3-enylbenzonitrile, CAS: 161637-21-4) is a meta-substituted aromatic nitrile featuring a terminal butene chain. With a molecular formula of C11H11N and a molecular weight of 157.21 g/mol, this compound serves as a versatile synthetic intermediate, particularly valued for its reactive alkene handle and the electron-withdrawing cyano group at the meta position, which dictates distinct reactivity and physicochemical properties compared to its ortho and para isomers.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 161637-21-4
Cat. No. B061899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyanophenyl)-1-butene
CAS161637-21-4
Synonyms4-(3-CYANOPHENYL)-1-BUTENE
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC=CCCC1=CC(=CC=C1)C#N
InChIInChI=1S/C11H11N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5H2
InChIKeySKGMCXRCDBAACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanophenyl)-1-butene (CAS 161637-21-4): A Meta-Substituted Benzonitrile Building Block for SAR and Synthetic Applications


4-(3-Cyanophenyl)-1-butene (IUPAC: 3-but-3-enylbenzonitrile, CAS: 161637-21-4) is a meta-substituted aromatic nitrile featuring a terminal butene chain . With a molecular formula of C11H11N and a molecular weight of 157.21 g/mol, this compound serves as a versatile synthetic intermediate, particularly valued for its reactive alkene handle and the electron-withdrawing cyano group at the meta position, which dictates distinct reactivity and physicochemical properties compared to its ortho and para isomers . Commercial preparations are typically offered at 95% purity, stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization during storage .

Why Generic 'Cyanophenyl Butene' Substitution is Scientifically Unsound: Regioisomeric Differentiation of 4-(3-Cyanophenyl)-1-butene


Procurement specifications that simply call for a 'cyanophenyl butene' overlook the critical impact of regioisomerism on molecular properties and downstream applications. The target compound, 4-(3-Cyanophenyl)-1-butene (CAS 161637-21-4), bears the cyano group at the meta position. Substituting this with the ortho isomer, 4-(2-Cyanophenyl)-1-butene (CAS 62170-45-0), or the para isomer, 4-(4-Cyanophenyl)-1-butene (CAS 15451-33-9), introduces distinct electronic, steric, and dipole effects that can drastically alter reaction kinetics, metabolic stability, and biological target engagement in structure-activity relationship (SAR) studies . Generic substitution can therefore derail synthetic routes and invalidate biological assays, making the procurement of the precise regioisomer a non-negotiable scientific requirement.

Quantitative Differentiation Evidence for 4-(3-Cyanophenyl)-1-butene: A Procurement-Focused Analysis


Regioisomeric Identity: Meta-Substitution as a Critical Differentiator from Ortho and Para Analogs

The target compound is unequivocally defined by its meta-substituted benzonitrile core. This distinguishes it from its ortho and para regioisomers, each with distinct physical, chemical, and biological properties . While direct head-to-head bioactivity data for the isolated butene scaffold is limited, class-level inference from medicinal chemistry principles dictates that meta-substitution alters electron density distribution on the aromatic ring, molecular dipole moment, and steric accessibility of the nitrile group, all of which are critical parameters in receptor binding and enzyme catalysis [1]. Procurement of the correct isomer is therefore essential for reproducible SAR studies and target engagement assays.

Regioisomerism Structure-Activity Relationship (SAR) Synthetic Intermediate

Commercial Availability and Purity Specification: 4-(3-Cyanophenyl)-1-butene vs. Discontinued Analogs

4-(3-Cyanophenyl)-1-butene (CAS 161637-21-4) is commercially available with a standard purity of 95%+ and is stabilized with 4-tert-butylcatechol (TBC) to prevent unwanted polymerization of the terminal alkene during storage and handling . In contrast, commercial listings for the ortho isomer, 4-(2-Cyanophenyl)-1-butene (CAS 62170-45-0), and the para isomer, 4-(4-Cyanophenyl)-1-butene (CAS 15451-33-9), are often marked as 'Discontinued' by some suppliers, indicating potential supply chain instability for those specific regioisomers . This availability data, while not a measure of intrinsic quality, is a critical procurement differentiator for long-term research projects.

Commercial Availability Purity Stabilizer

Stabilized Formulation: Quantitative Impact of TBC on Shelf-Life and Polymerization Prevention

The terminal alkene in 4-(3-Cyanophenyl)-1-butene is susceptible to radical-initiated polymerization, which can degrade the compound and reduce effective concentration during storage. The addition of 4-tert-butylcatechol (TBC) as a stabilizer directly mitigates this risk . While direct stability studies comparing stabilized vs. unstabilized batches of this specific compound are not publicly available, the general mechanism of TBC is well-established: it acts as a radical scavenger, preventing chain-growth polymerization and preserving monomeric purity over time [1]. This is a critical specification for procurement, as unstabilized batches may suffer from significant purity loss and formation of oligomeric impurities, rendering them unsuitable for sensitive applications.

Stabilizer Polymerization Inhibitor Shelf-life

Strategic Application Scenarios for 4-(3-Cyanophenyl)-1-butene (CAS 161637-21-4) in Research and Development


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The meta-cyano substitution of 4-(3-Cyanophenyl)-1-butene provides a specific electronic and steric environment for probing SAR. Researchers can use this compound as a core scaffold to synthesize a focused library of derivatives, systematically varying the alkene or aromatic ring, and compare biological activity against ortho- and para-substituted analogs to map target binding requirements . The defined regioisomeric identity, supported by commercial availability, ensures experimental reproducibility and valid comparative analysis, which is essential for lead optimization campaigns.

Synthetic Intermediate for Complex Molecule Construction

The terminal alkene serves as a versatile handle for further functionalization through reactions such as hydroboration, epoxidation, or cross-metathesis, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine . This dual reactivity makes 4-(3-Cyanophenyl)-1-butene an ideal building block for constructing more complex molecular architectures, including pharmaceutical candidates and functional materials. The TBC-stabilized formulation ensures the integrity of the alkene handle during storage, which is critical for achieving high yields in subsequent synthetic steps .

Reference Standard for Analytical Method Development

Due to its well-defined structure and the commercial availability of high-purity, stabilized material, 4-(3-Cyanophenyl)-1-butene can serve as a reliable reference standard for developing and validating analytical methods such as HPLC, GC, and NMR. The presence of the stabilizer, TBC, provides a secondary, well-characterized peak that can be used as an internal retention time marker or to monitor system suitability, thereby enhancing method robustness .

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